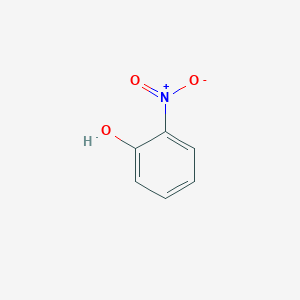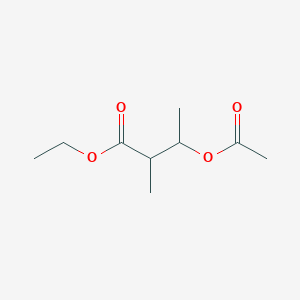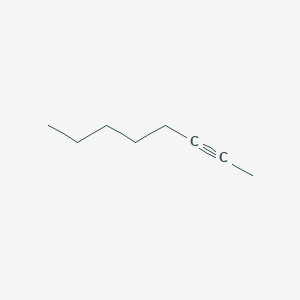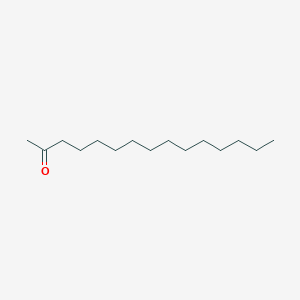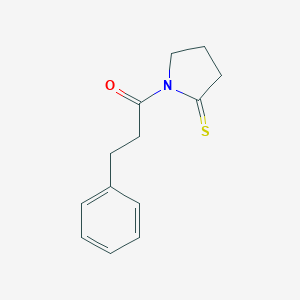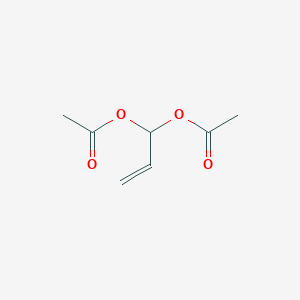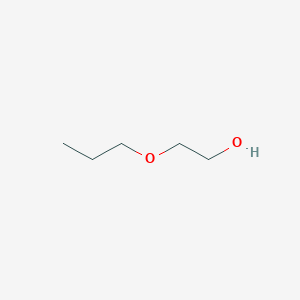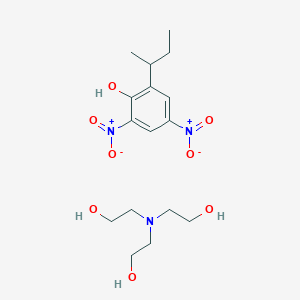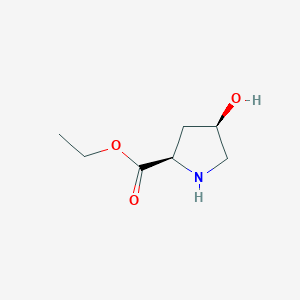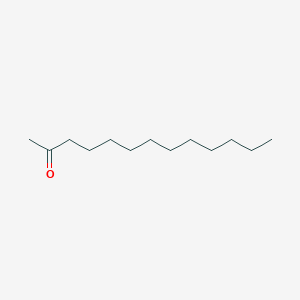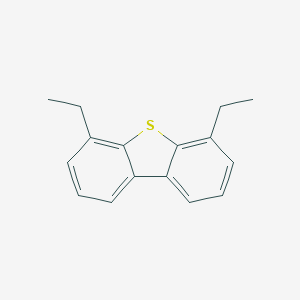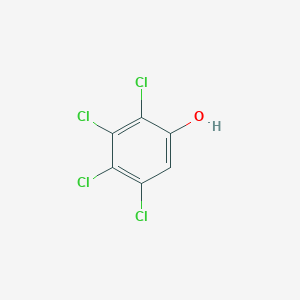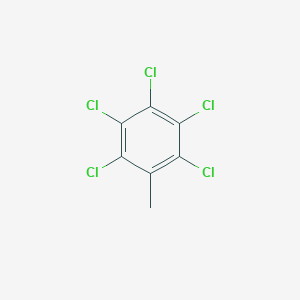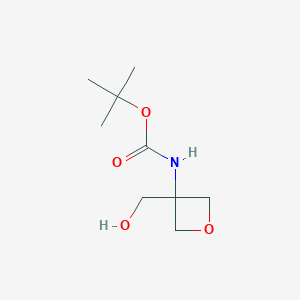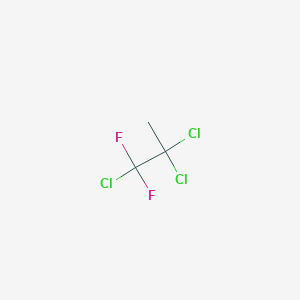
Trichlorodifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorodifluoropropane (TCDFP) is a chemical compound that belongs to the group of chlorofluorocarbons (CFCs). It is a colorless liquid that has been used as a solvent, refrigerant, and propellant in various industries. TCDFP has been the subject of scientific research due to its potential impact on the environment and human health.
Wirkmechanismus
Trichlorodifluoropropane is a potent greenhouse gas that contributes to the depletion of the ozone layer. It reacts with ozone in the stratosphere, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This process leads to the formation of the ozone hole, which has been a major environmental concern since the 1980s.
Biochemische Und Physiologische Effekte
Trichlorodifluoropropane has been shown to have toxic effects on human health. It can cause skin irritation, respiratory problems, and neurological disorders. Trichlorodifluoropropane exposure has been linked to liver and kidney damage, reproductive and developmental problems, and cancer. The exact mechanism of Trichlorodifluoropropane toxicity is not fully understood, but it is believed to involve the disruption of cellular membranes and the generation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Trichlorodifluoropropane has been used as a standard reference material in analytical chemistry for the detection and quantification of CFCs in environmental samples. It has also been used as a model compound for studying the fate and transport of CFCs in the environment. However, Trichlorodifluoropropane has limited use in biological and medical research due to its toxic effects on human health.
Zukünftige Richtungen
Future research on Trichlorodifluoropropane should focus on developing safer alternatives to CFCs for industrial and commercial applications. This includes the development of new refrigerants, solvents, and propellants that have minimal impact on the environment and human health. Future research should also focus on understanding the mechanisms of Trichlorodifluoropropane toxicity and developing effective strategies for mitigating its harmful effects on human health and the environment.
Conclusion
In conclusion, Trichlorodifluoropropane is a chemical compound that has been the subject of scientific research due to its potential impact on the environment and human health. It is a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has toxic effects on human health and contributes to the depletion of the ozone layer. Future research should focus on developing safer alternatives to CFCs and understanding the mechanisms of Trichlorodifluoropropane toxicity.
Synthesemethoden
Trichlorodifluoropropane is synthesized by reacting trichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The chemical formula of Trichlorodifluoropropane is C2Cl3F2.
Wissenschaftliche Forschungsanwendungen
Trichlorodifluoropropane has been used as a model compound for studying the fate and transport of CFCs in the environment. It has been found to be a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has also been used as a reference standard in analytical chemistry for the detection and quantification of CFCs in environmental samples.
Eigenschaften
CAS-Nummer |
134237-42-6 |
|---|---|
Produktname |
Trichlorodifluoropropane |
Molekularformel |
C3H3Cl3F2 |
Molekulargewicht |
183.41 g/mol |
IUPAC-Name |
1,2,2-trichloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |
InChI-Schlüssel |
QDJDUXFLHIPMOX-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)Cl)(Cl)Cl |
Kanonische SMILES |
CC(C(F)(F)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



